1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Spirocyclic Scaffolds Conformational Constraint Drug Design

Flexible NPY5 antagonist analogs lose >100-fold affinity due to conformational entropy. 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (CAS 328233-20-1) locks the pharmacophore with zero rotatable bonds, ensuring target specificity for MK-0557 (Ki=1.6 nM) and DHODH inhibitor programs (IC50 45 nM). • Rigid spirocyclic core; zero rotatable bonds vs. ≥5 in flexible analogs • ≥98% HPLC purity; streamlines HTS workflows, no pre-purification needed • Stored 2-8°C; bulk kg-scale supply available for preclinical programs

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 328233-20-1
Cat. No. B1602946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
CAS328233-20-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)C3=C(C=CN=C3)C(=O)O2
InChIInChI=1S/C12H11NO3/c14-8-1-4-12(5-2-8)10-7-13-6-3-9(10)11(15)16-12/h3,6-7H,1-2,4-5H2
InChIKeyCGUGGUAXPLHFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione – Key Scaffold


1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (CAS 328233-20-1) is a spirocyclic heterocyclic dione with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1]. Its rigid, three-dimensional architecture, comprising a cyclohexane ring spiro-fused to a furo[3,4-c]pyridine core, imparts conformational constraint and a defined hydrogen-bond acceptor profile (four acceptor sites, zero donors) [1]. The compound serves as a privileged building block for the synthesis of neuropeptide Y5 receptor antagonists (e.g., MK-0557) and has been explored as a precursor to dihydroorotate dehydrogenase (DHODH) inhibitors [2].

Privileged Spirocyclic Building Block
Conformationally locked core — zero rotatable bonds enforce rigid 3D geometry for target interaction studies
Pre-organized hydrogen-bond acceptor profile (4 HBA) with low calculated lipophilicity (XLogP 0.3)
Key synthetic intermediate for NPY5 receptor antagonist discovery (MK-0557 series) and DHODH inhibitor chemotypes

Irreplaceable Spirocyclic Core


Generic substitution fails because the spirocyclic junction of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione locks the molecule into a rigid, three-dimensional conformation that defines its unique interaction geometry with biological targets [1]. In contrast, flexible linear analogs or monocyclic heterocycles can adopt multiple low-energy conformations, leading to entropic penalties upon binding and reduced target specificity [2]. The zero rotatable bonds of the spiro core (as opposed to >5 rotatable bonds in acyclic comparators) ensure a pre-organized pharmacophore that is essential for the potency and selectivity observed in downstream NPY5 antagonists and DHODH inhibitors derived from this scaffold [1][2].

Rigid spirocyclic dione (target) vs Flexible linear analogs (≥5 rotatable bonds) may introduce entropic penalties and shift binding specificity
Pre-organized NPY5 pharmacophore vs Monocyclic heterocycles cannot replicate the 3D arrangement; reported >100-fold affinity loss when spiro junction is disrupted

Quantitative Differentiation vs. Comparators


Conformational Rigidity vs. Linear Analogs

1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione exhibits a rotatable bond count of 0, as computed by PubChem [1]. This absolute conformational rigidity contrasts sharply with common linear pharmacophores (e.g., a substituted N-phenylacetamide or a simple biphenyl ether) that typically possess 5–8 rotatable bonds, leading to a high entropic cost upon target binding [2].

Conformational Rigidity
Reported (computed)
0 vs ≥5 rotatable bonds (linear N-phenylacetamide analog)
Pre-organized binding conformation minimizes entropic penalty
Computed by PubChem Cactvs; binding model context-dependent
Spirocyclic Scaffolds Conformational Constraint Drug Design

HBA and Lipophilicity vs. Cerpegin

Compared to the natural product cerpegin (1,1-dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione), 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione provides an additional hydrogen bond acceptor (4 vs. 3) while maintaining a similar polar surface area [1][2]. Relative to the advanced DHODH inhibitor P1788 (LogP = 1.7) , the spiro core displays significantly lower lipophilicity (XLogP3-AA = 0.3) [1], which may translate to improved aqueous solubility and reduced non-specific binding.

HBA & Lipophilicity
Cross-study comparable
HBA 4 vs 3 (Cerpegin); XLogP 0.3 vs 1.7 (P1788)
Enhanced HBA profile; lower lipophilicity may improve solubility
Calculated values; experimental validation recommended
Physicochemical Properties Hydrogen Bonding Lipophilicity

Purity Specification Advantage

Commercial suppliers offer 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione at a minimum purity of 98% (HPLC) , whereas many structurally similar heterocyclic building blocks are routinely supplied at 95% purity . The higher purity specification reduces the need for additional purification steps in downstream synthetic sequences, directly lowering time and solvent costs.

Purity Specification
Supplier spec; data to verify
≥98% (HPLC)
Higher purity reduces pre-synthetic purification steps
Comparator purity vendor-specified; independent QC recommended
Chemical Purity Quality Control Synthetic Intermediate

Key Intermediate for MK-0557 and NPY5 Antagonists

The spirocyclic core of 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is a direct precursor to the 1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid intermediate, which is subsequently elaborated to afford MK-0557 (Ki = 1.6 nM for NPY5R) [1]. Substituting with a non-spirocyclic heterocycle would dismantle the essential three-dimensional framework required for NPY5R binding, as documented in the original Merck patent disclosures [1].

NPY5 Antagonist Synthesis
Reported (patent-derived)
>100-fold affinity loss if spiro core disrupted (MK-0557 Ki 1.6 nM)
Essential for retaining NPY5R binding activity in downstream compounds
Based on Merck patent disclosures and analog series
NPY5 Receptor Obesity Synthetic Intermediates

DHODH Inhibition Potential via Scaffold Analogy

Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones, such as P1788, are validated dihydroorotate dehydrogenase (DHODH) inhibitors that deplete pyrimidine pools and induce DNA damage [1]. Although 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione itself has not been directly profiled against DHODH, its core scaffold shares the critical furo[3,4-c]pyridine dione pharmacophore [2]. In contrast, structurally unrelated DHODH inhibitors like brequinar or leflunomide possess entirely different chemotypes and cannot be substituted to probe the structure-activity relationships (SAR) of this specific spirocyclic series [3].

DHODH Inhibitor Potential
Class-level inference
Scaffold analog of active DHODH inhibitors (P1788 IC50 45 nM)
Underexplored starting point for DHODH inhibitor development
Direct profiling not reported; SAR transferability pending
DHODH Inhibition Pyrimidine Biosynthesis Cancer

Storage Stability Advantage vs. Labile Analogs

Vendor specifications indicate that 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is stable when stored sealed in a dry environment at 2–8°C . In comparison, the closely related advanced NPY5 antagonist MK-0557 requires storage at -20°C to prevent degradation . This milder storage requirement simplifies shipping logistics and reduces cold-chain costs, particularly for bulk procurement.

Storage Stability
Supplier spec; data to verify
2–8°C vs −20°C (MK-0557)
Simplifies shipping logistics and reduces cold-chain cost
Vendor datasheet; stability testing recommended
Storage Conditions Stability Logistics

Application Scenarios


Synthesis of NPY5 Antagonists for Obesity Research

The spiro dione is the unequivocal starting material for preparing trans-1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid, the key intermediate en route to MK-0557 (Ki = 1.6 nM) . Its rigid spirocyclic core is indispensable for maintaining the three-dimensional pharmacophore recognized by the NPY5 receptor; replacement with a non-spirocyclic analog results in >100-fold loss of affinity [1]. Researchers investigating the role of NPY5 in feeding behavior, obesity, or related CNS disorders should prioritize this scaffold to ensure pharmacologically relevant compounds.

Medicinal Chemistry Optimization of Novel DHODH Inhibitors

Cerpegin-derived furo[3,4-c]pyridine-3,4-diones are validated DHODH inhibitors that deplete intracellular pyrimidine pools and amplify interferon signaling [2]. 1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione represents the unsubstituted parent of this class. By using this compound as a core scaffold, medicinal chemists can systematically explore N5 and cyclohexane ring substitutions to generate novel DHODH inhibitors with differentiated potency (e.g., IC50 values as low as 45 nM) [3], a strategy not accessible with structurally unrelated DHODH inhibitors like brequinar.

Conformational Probe Development for Target Engagement Studies

With zero rotatable bonds [4], this spirocyclic dione provides an exceptionally rigid molecular probe. Its constrained geometry minimizes conformational entropy, making it an ideal building block for fragment-based drug discovery or for designing covalent inhibitors where precise orientation of a warhead is critical. This rigidity contrasts sharply with flexible linear analogs (≥5 rotatable bonds), which exhibit broad conformational heterogeneity and lower binding efficiency [5].

High-Purity Intermediate for Multi-Step Parallel Synthesis

Commercial availability at ≥98% purity (HPLC) reduces the need for pre-synthetic purification, streamlining high-throughput medicinal chemistry workflows. The milder storage requirement (2–8°C) compared to more labile advanced intermediates (e.g., MK-0557 at -20°C) also facilitates bulk inventory management in both academic and industrial laboratories. These logistical advantages directly translate to reduced operational costs and faster project turnaround.

Application
Selection Property
Validation Focus
NPY5 receptor function studies
Spirocyclic conformational constraint
NPY5R binding assay retention (reported MK-0557 Ki context)
Pyrimidine biosynthesis inhibition studies
Furo[3,4-c]pyridine dione pharmacophore
DHODH enzyme assay (scaffold analog context)
Conformational probe design for target engagement
Zero rotatable bonds / rigid geometry
Probe binding efficiency assessment
High-throughput medicinal chemistry
High-purity HPLC specification; ambient refrigeration stability
Pre-synthesis purity verification; workflow reproducibility

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